RC-12

Antimalarial Prophylaxis Plasmodium cynomolgi

Procure RC-12 as a strategic chemical probe for hypnozoite biology, uniquely validated in the P. cynomolgi-rhesus gold-standard model. Its catechol structure offers a distinct pharmacophore from 8-aminoquinolines, enabling interrogation of alternative liver-stage pathways. Use in robust prophylactic (6.25-25 mg/kg/day) or radical curative protocols with chloroquine (93% cure rate).

Molecular Formula C20H36BrN3O2
Molecular Weight 430.4 g/mol
CAS No. 6042-36-0
Cat. No. B1214610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC-12
CAS6042-36-0
Synonyms1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene
4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine
RC 12
RC-12
RC-12 naphthalenedisulfonate
Molecular FormulaC20H36BrN3O2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC
InChIInChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3
InChIKeyHKEQSBHKLCETQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC-12 (CAS 6042-36-0): A Non-8-Aminoquinoline Hypnozoitocide for Specialized Antimalarial Procurement


RC-12 (WR-27653), chemically 1,2-dimethoxy-4-(bis-diethylaminoethyl)-amino-5-bromobenzene, is a catechol derivative that stands as one of the few non-8-aminoquinoline compounds with verified activity against the dormant liver-stage hypnozoites of *Plasmodium* parasites in the gold-standard *P. cynomolgi*-rhesus monkey model [1][2]. Its procurement is driven by a specific need for a research tool compound that operates outside the well-characterized 8-aminoquinoline pharmacophore, offering a distinct chemical biology probe for studying liver-stage malaria and hypnozoite biology [2].

Why Procuring a Generic 8-Aminoquinoline Cannot Substitute for RC-12 in Liver-Stage Malaria Research


Substituting RC-12 with an 8-aminoquinoline like primaquine or tafenoquine fundamentally alters the experimental question, as RC-12's catechol-based structure imparts a distinct metabolic and pharmacological profile [1]. Its mechanism, while not fully elucidated, is hypothesized to involve active metabolites that are different from those of 8-aminoquinolines, a hypothesis supported by its species-specific efficacy in monkeys versus a lack of clinical efficacy in humans [1]. Therefore, procurement of RC-12 is not a choice of a 'better' antimalarial, but a strategic selection of a unique chemical probe to interrogate non-8-aminoquinoline pathways in hypnozoite biology and to understand the basis of its differential activity between primate models [2].

RC-12 (CAS 6042-36-0): Quantitative Differentiation Evidence for Informed Procurement


Potent Prophylactic Efficacy in the Gold-Standard P. cynomolgi Monkey Model

RC-12 demonstrates near-complete to complete causal prophylactic protection in rhesus monkeys challenged with a massive sporozoite inoculum. This efficacy is achieved at doses that do not elicit outward toxicity, providing a functional window for experimental use [1]. In contrast, primaquine, a clinical standard, provided only partial protection (1/2 monkeys) at a lower dose of 1.78 mg/kg/day in a similar model [2].

Antimalarial Prophylaxis Plasmodium cynomolgi Hypnozoite Liver-stage

Radical Curative Activity Against Established Infections in Combination Therapy

In a radical cure regimen, RC-12 exhibits dose-dependent efficacy against established *P. cynomolgi* infections when co-administered with a blood schizonticide. The cure rate increases significantly from 69% to 93% as the daily dose is raised from 6.25 to 25.0 mg/kg [1]. This quantifies its utility in eliminating the hypnozoite reservoir, a key endpoint in liver-stage antimalarial research.

Antimalarial Radical Cure Plasmodium cynomolgi Combination Therapy Hypnozoite

Characterized Subacute Toxicity Profile in a Primate Model

The subacute toxicity of RC-12 has been systematically evaluated in rhesus monkeys, defining a clear therapeutic index. Doses of 50.0 mg/kg/day or lower, administered for 15 to 225 days, did not produce any outward expressions of toxicity [1]. In contrast, higher doses of 100.0 or 200.0 mg/kg/day were associated with significant toxicity, including convulsions and lethality [1].

Toxicology Antimalarial Safety Profile RC-12 Primate Model

Species-Specific Efficacy: A Critical Limitation Confirmed by Clinical Failure

Despite potent activity in the *P. cynomolgi*-monkey model, RC-12 demonstrated a complete lack of efficacy against *Plasmodium vivax* hypnozoites in a small clinical trial [1]. This critical finding underscores that RC-12 is not a clinical candidate for human radical cure and reinforces its value as a specialized research tool for studying species-specific liver-stage biology and primate model pharmacology.

Clinical Trial Plasmodium vivax Antimalarial Species-Specificity Pharmacology

Validated Research Applications for RC-12 (CAS 6042-36-0) Based on Quantitative Evidence


Causal Prophylaxis Studies in the P. cynomolgi-Rhesus Monkey Model

Researchers aiming to establish robust, high-level protection against a massive sporozoite challenge in the gold-standard non-human primate model of liver-stage malaria should procure RC-12. A daily regimen of 6.25 to 25.0 mg/kg is quantitatively validated to provide near-complete to complete protection against an inoculum of 10^5 to 10^6 times the minimum infective dose [1]. This makes it a superior positive control for prophylactic interventions compared to the partial protection afforded by standard primaquine doses in the same model [2].

Radical Cure Combination Therapy Experiments in Non-Human Primates

For experiments designed to eliminate established liver-stage hypnozoites, RC-12 is a proven tool when used in combination with a blood schizonticide like chloroquine. A 14-day course at 25.0 mg/kg/day, co-administered with chloroquine, achieves a 93% cure rate in the P. cynomolgi-rhesus monkey model [1]. This well-characterized protocol allows for precise assessment of radical curative activity in a relevant primate system.

Investigating Species-Specific Hypnozoite Biology and Metabolism

The stark contrast between RC-12's high efficacy in the *P. cynomolgi* monkey model and its complete failure against *P. vivax* in humans makes it an invaluable research probe [1][2]. Procurement of RC-12 is justified for studies aimed at understanding the biological differences between simian and human malarial hypnozoites, or for investigating the unique metabolic pathways (including the formation of active O-desmethyl/N-desethyl metabolites) that are hypothesized to underlie its species-specific activity [2].

Long-Term In Vivo Studies Requiring a Defined Primate Safety Margin

Investigators planning extended-duration experiments in rhesus monkeys can utilize RC-12 with confidence at doses of 50.0 mg/kg/day or lower, as these are quantitatively validated to produce no outward signs of toxicity for up to 225 days [1]. This established safety window supports its use in prolonged prophylactic or curative studies without the confounding factor of drug-induced pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for RC-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.